molecular formula C12H21NO5 B6206660 2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid CAS No. 1696862-87-9

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid

Cat. No. B6206660
CAS RN: 1696862-87-9
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl)acetic acid (TBECA) is a carboxylic acid derivative of azetidine, an organic compound with a five-membered ring structure. It is a versatile compound with a wide range of applications in organic synthesis and scientific research.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid is widely used in organic synthesis and scientific research. It can be used as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. It is also used in the synthesis of biologically active compounds, such as antifungal and antiviral agents, and in the development of new drugs.

Mechanism of Action

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid is an organic compound with a five-membered ring structure. The ring structure is stabilized by strong intramolecular hydrogen bonding between the oxygen atom of the carboxylic acid group and the nitrogen atom of the azetidine ring. This stabilization facilitates the formation of stable complexes with other molecules, which is essential for its biological activity.
Biochemical and Physiological Effects
2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid has been found to have a variety of biological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have antiviral and anti-inflammatory activities. It has also been shown to modulate the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid is a versatile compound with a wide range of applications in organic synthesis and scientific research. Its low toxicity and low cost make it an ideal compound for laboratory experiments. However, its complex structure can make it difficult to synthesize, and its reactivity with other molecules can lead to unwanted side reactions.

Future Directions

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid has a wide range of potential applications in organic synthesis and scientific research. Future research could focus on developing new synthesis methods for 2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid and exploring its potential as a building block for the synthesis of other compounds. Additionally, further research could be conducted to better understand its mechanism of action and its biological effects. Finally, further studies could be conducted to develop new drugs and therapeutic agents based on 2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid.

Synthesis Methods

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid can be synthesized from 1-azetidinecarboxylic acid, which can be obtained from the reaction of ethyl azetidine-2-carboxylate with tert-butyl bromide in the presence of potassium carbonate. The reaction of 1-azetidinecarboxylic acid with ethyl chloroformate in the presence of triethylamine yields 2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid' involves the protection of the amine group, followed by the introduction of the ethoxy group and the azetidine ring. The final step involves the deprotection of the amine group and the introduction of the acetic acid group.", "Starting Materials": [ "N-Boc-ethylenediamine", "tert-butyl chloroformate", "sodium ethoxide", "ethyl 3-oxobutanoate", "sodium hydride", "ethyl bromoacetate", "sodium hydroxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of the amine group by reacting N-Boc-ethylenediamine with tert-butyl chloroformate in the presence of sodium ethoxide.", "Step 2: Introduction of the ethoxy group by reacting the protected amine with ethyl 3-oxobutanoate in the presence of sodium hydride.", "Step 3: Introduction of the azetidine ring by reacting the ethoxy-substituted amine with ethyl bromoacetate in the presence of sodium hydroxide.", "Step 4: Deprotection of the amine group by reacting the azetidine-substituted amine with acetic anhydride in the presence of pyridine.", "Step 5: Introduction of the acetic acid group by reacting the deprotected amine with acetic anhydride in the presence of pyridine." ] }

CAS RN

1696862-87-9

Product Name

2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.